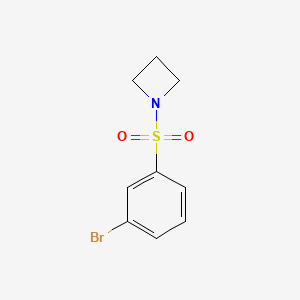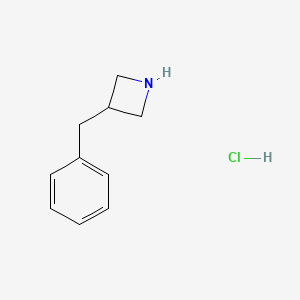
1-((3-Bromophenyl)sulfonyl)azetidine
Descripción general
Descripción
“1-((3-Bromophenyl)sulfonyl)azetidine” is a chemical compound with the molecular formula C9H10BrNO2S. It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .
Synthesis Analysis
While specific synthesis methods for “1-((3-Bromophenyl)sulfonyl)azetidine” were not found, azetidines in general can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis
The molecular structure of “1-((3-Bromophenyl)sulfonyl)azetidine” consists of a four-membered azetidine ring with a sulfonyl group attached to one carbon and a bromophenyl group attached to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-((3-Bromophenyl)sulfonyl)azetidine” include a density of 1.7±0.1 g/cm3, boiling point of 381.6±44.0 °C at 760 mmHg, and a flash point of 184.6±28.4 °C . It also has a molar refractivity of 59.0±0.4 cm3, and a polar surface area of 46 Å2 .Aplicaciones Científicas De Investigación
Synthesis of Azetidine Derivatives:
- Azetidine derivatives, including those with a (3-Bromophenyl)sulfonyl substitution, are synthesized for a variety of applications. For instance, arylglycine derivatives have been cyclized to azetidines using commercially available sulfonium triflate in a high-yielding and broad-scoped reaction, demonstrating the versatility of azetidines in synthesis (Fritz et al., 2012). Additionally, the synthesis of structurally novel 1,3-disubstituted azetidine derivatives has been described, showcasing the potential for creating a wide array of azetidine-based compounds (Kharul et al., 2008).
Applications in Chemical Synthesis
2. Azetidine derivatives are pivotal in the synthesis of various chemical structures. Gold(I)-catalyzed reactions involving azetidine derivatives lead to the formation of 2,5-disubstituted pyrroles, a structure of significant interest in chemical synthesis (Pertschi et al., 2017). Moreover, robust methods for synthesizing N-sulfonylazetidine building blocks via ring contraction indicate the adaptability of azetidines in complex chemical synthesis processes (Kern et al., 2014).
Applications in Material Science
3. In the field of material science, azetidine derivatives such as 3-(Bromoethynyl)azetidine have been developed as highly energetic building blocks, emphasizing their potential in creating materials with specific energetic properties. This research also highlights the importance of safety and property modulation in the development of such materials (Kohler et al., 2018).
Safety and Hazards
In case of exposure to “1-((3-Bromophenyl)sulfonyl)azetidine”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-3-1-4-9(7-8)14(12,13)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXRPYCUEZEQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674853 | |
| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromophenyl)sulfonyl)azetidine | |
CAS RN |
1133116-29-6 | |
| Record name | 1-[(3-Bromophenyl)sulfonyl]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)

![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)



amino}acetic acid](/img/structure/B1373196.png)
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)

